Home > Products > Screening Compounds P58632 > 2-amino(113C)butanedioic acid
2-amino(113C)butanedioic acid - 137168-39-9

2-amino(113C)butanedioic acid

Catalog Number: EVT-413641
CAS Number: 137168-39-9
Molecular Formula: C4H7NO4
Molecular Weight: 134.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis
The synthesis of 2-amino(113C)butanedioic acid can be achieved through various methods, including:

  1. Microbial Fermentation:
    • Utilizing genetically engineered microorganisms such as Saccharomyces cerevisiae to produce 2-amino(113C)butanedioic acid from l-threonine. The process involves deamination of l-threonine to form 2-ketobutyric acid, which is subsequently aminated to yield the target compound. This method has shown promising results, with significant yields reported under optimized conditions (e.g., pH adjustments and nutrient supplementation) .
  2. Chemical Synthesis:
    • Chemical routes involve the reductive amination of α-ketobutyric acid or similar precursors. This method typically requires catalysts and specific reaction conditions (temperature, pressure) to achieve high conversion rates.
  3. Enzymatic Synthesis:
    • Enzymes such as ω-transaminases can be employed to catalyze the conversion of ketones or aldehydes into amino acids, providing a more sustainable approach to producing 2-amino(113C)butanedioic acid .
Molecular Structure Analysis

Molecular Structure
The molecular structure of 2-amino(113C)butanedioic acid features a four-carbon backbone with two carboxylic acid functional groups (-COOH) and one amino group (-NH2). The structural formula can be represented as follows:

HOOC CH CH 3 CH NH 2 COOH\text{HOOC CH CH 3 CH NH 2 COOH}
  • Molecular Weight: Approximately 132.09 g/mol.
  • Configuration: The chirality of the molecule is defined by the presence of the amino group attached to the second carbon atom.
Chemical Reactions Analysis

Reactions Involving 2-Amino(113C)butanedioic Acid
The compound participates in several important chemical reactions:

  1. Transamination Reactions:
    • It can act as an amino donor in transamination reactions, facilitating the conversion of α-keto acids into corresponding amino acids.
  2. Decarboxylation:
    • Under certain conditions, it can undergo decarboxylation to yield butyric acid, which has implications in metabolic pathways.
  3. Synthesis of Derivatives:
    • It serves as a precursor for synthesizing other biologically active compounds, including neurotransmitters and pharmaceuticals .
Mechanism of Action

Mechanism of Action
The mechanism by which 2-amino(113C)butanedioic acid exerts its biological effects primarily involves its role as an intermediate in metabolic pathways. It is involved in:

  • Neurotransmitter Synthesis: Acting as a precursor for neurotransmitters such as gamma-aminobutyric acid (GABA), which plays a crucial role in inhibitory neurotransmission.
  • Metabolic Pathways: Participating in the tricarboxylic acid cycle (TCA cycle), where it contributes to energy production and biosynthesis of other essential biomolecules .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Highly soluble in water due to its polar nature.

Chemical Properties

  • Melting Point: Approximately 180 °C.
  • pH Stability Range: Stable within a pH range of 4-7.
  • Reactivity: Reacts with strong acids and bases; can form salts with alkalis.
Applications

Scientific Applications

  1. Pharmaceutical Industry:
    • Utilized in the synthesis of drugs targeting neurological disorders due to its role in neurotransmitter synthesis.
  2. Biotechnology:
    • Employed in metabolic engineering for producing bio-based chemicals and materials.
  3. Nutritional Supplements:
    • Investigated for its potential benefits in dietary supplements aimed at enhancing cognitive function and muscle recovery .
  4. Research Tool:
    • Used as a biochemical tool for studying metabolic pathways involving amino acids and their derivatives.
Introduction to 2-Amino(113C)Butanedioic Acid

Chemical Identity and Nomenclature

2-Amino(1-¹³C)butanedioic acid, fundamentally identified by the molecular formula C₄H₇NO₄ with the key distinction of ¹³C incorporation at the C1 position, belongs to the class of α-amino dicarboxylic acids. Its structure features a four-carbon chain where the alpha carbon (C2) is chiral and bears an amino group (-NH₂), while the terminal carbons (C1 and C4) form carboxylic acid groups (-COOH). The isotopic label resides specifically at the C1 carboxyl carbon, distinguishing it from other labeled aspartic acid variants. This precise positioning is crucial as it directs the tracer into specific metabolic pathways.

Table 1: Nomenclature and Identifiers for 2-Amino(1-¹³C)Butanedioic Acid

Nomenclature SystemNameSignificance/Notes
IUPAC Name(2S)-2-Amino(1-¹³C)butanedioic acidSpecifies stereochemistry (S-configuration) and isotopic position
Systematic Name(1-¹³C)Aspartic acidCommon shorthand in biochemical contexts
CAS Registry Number10558662 (related to unlabeled analog CID 450566)Identifier for the compound class; specific ¹³C variants may lack unique CAS
Linear Formula¹³CH(NH₂)CH₂(¹²COOH)COOHClearly denotes ¹³C at C1 and natural abundance carbon at C4
Alternative DescriptorsL-(1-¹³C)Aspartate; (1-¹³C)AspProtonated form (anion) common in physiological contexts

Its chiral center at C2 exists predominantly in the L-(S)-enantiomer in biological contexts, mirroring natural aspartic acid. This stereospecificity is essential for its recognition by enzymes and transporters. Chemically, it shares the amphoteric properties of amino acids, capable of forming zwitterions and existing in various protonation states depending on pH. Its dicarboxylic nature imparts greater acidity compared to neutral amino acids, with pKa values approximately 1.88 (α-COOH), 3.65 (side chain COOH), and 9.60 (α-NH₃⁺). The ¹³C label at the C1 carboxyl carbon does not alter these fundamental chemical properties but provides a distinct spectroscopic signature [1] [3].

Isotopic Labeling in Organic Chemistry: Rationale for ¹³C Incorporation

Stable isotopic labeling, particularly with carbon-13 (¹³C), constitutes a cornerstone technique in modern analytical chemistry and metabolic research. Unlike radioactive isotopes (e.g., ¹⁴C), ¹³C is non-radioactive, stable, and naturally present at approximately 1.1% abundance. Its incorporation into target molecules like aspartic acid serves multiple critical research purposes:

  • Metabolic Pathway Tracing: The ¹³C label at the C1 position of aspartic acid acts as a detectable "beacon". As the molecule participates in biochemical reactions—such as transamination to oxaloacetate, incorporation into proteins, or entry into the tricarboxylic acid (TCA) cycle—the fate of the labeled carbon atom can be tracked using mass spectrometry (MS) or NMR spectroscopy. This enables researchers to map metabolic fluxes with high precision. For dicarboxylic acids like aspartate, this is particularly valuable for elucidating the ω-oxidation pathway, an alternative fatty acid oxidation route where fatty acids are oxidized at their terminal methyl group (ω-carbon) to form dicarboxylic acids (DCAs), which then undergo β-oxidation primarily in peroxisomes. ¹³C-labeled aspartate can help quantify the contribution of this pathway under different physiological conditions or in disease states characterized by impaired mitochondrial β-oxidation [6].
  • Analytical Quantification Enhancement: Mass spectrometry relies on differentiating ions based on their mass-to-charge ratio (m/z). Incorporating ¹³C increases the molecular mass of the labeled aspartic acid compared to its natural abundance counterpart. This mass difference allows the labeled compound to be used as an internal standard in quantitative MS assays (e.g., LC-MS/MS). A known amount of the labeled standard is added to a biological sample (plasma, urine, tissue homogenate) before processing. During MS analysis, the ratio of the signal from the endogenous (unlabeled) aspartic acid to the signal from the added (labeled) standard is measured. This ratio corrects for variations in sample preparation and instrument response, enabling highly accurate and precise quantification of the target analyte in complex matrices. The C1 position is often chosen for such standards because it is less likely to undergo exchange or side reactions during sample preparation compared to labile hydrogens. Derivatization strategies, such as forming the 2TBDMS (tert-butyldimethylsilyl) derivative, significantly enhance chromatographic separation and detection sensitivity in GC-MS analyses of carboxylic acids, including dicarboxylic acids and amino acids [7].
  • NMR Spectroscopy Applications: ¹³C has a nuclear spin quantum number (I) of 1/2, making it NMR-active, unlike the predominant ¹²C isotope (I=0). However, its natural abundance is low (1.1%) and its magnetogyric ratio is roughly one-fourth that of ¹H, leading to inherently low sensitivity in NMR. Site-specific enrichment with ¹³C, such as at the C1 position of aspartic acid, dramatically enhances the signal for that specific carbon atom. This allows researchers to:
  • Monitor the kinetics of biochemical reactions involving aspartic acid in real-time within living cells or tissue extracts.
  • Determine molecular conformations and dynamics through measurements of ¹³C-¹³C or ¹³C-¹⁵N scalar couplings (J-couplings) if dual labeling is employed.
  • Perform metabolic flux analysis (MFA) by feeding organisms or cells ¹³C-labeled substrates (like [1-¹³C]aspartate) and using NMR or MS to analyze the labeling patterns in downstream metabolites, revealing pathway activities and intracellular fluxes.
  • Protein Structure and Dynamics: While less common for aspartic acid itself, ¹³C-labeling of amino acids is fundamental in protein NMR. Incorporation of site-specifically ¹³C-labeled amino acids (like [1-¹³C]Asp) into proteins via recombinant expression in defined media allows for specific isotopic labeling of protein side chains. This enables the assignment of NMR signals and the study of protein structure, folding, dynamics, and interactions at atomic resolution, particularly for carboxylate groups involved in metal binding or catalysis.

Table 2: Key Applications Enabled by ¹³C Labeling at the C1 Position of Aspartic Acid

Application DomainMechanism of ActionSpecific Research Utility
Metabolic Flux AnalysisTracks ¹³C incorporation into downstream metabolites via MS or NMRMaps aspartate aminotransferase activity, pyruvate carboxylase flux, gluconeogenesis, TCA cycle anaplerosis, DCA metabolism
Quantitative Mass Spectrometry (MS)Serves as a heavy isotope internal standard (higher m/z)Enables precise quantification of endogenous aspartate in biological samples (plasma, urine, CSF, tissues)
Nuclear Magnetic Resonance (NMR)Provides detectable NMR signal at the C1 position (δ ~175 ppm)Probes molecular conformation, reaction kinetics, metabolic transformations in vivo/in vitro
Protein NMR SpectroscopyIncorporated into recombinantly expressed proteinsAssigns Asp side-chain signals, studies protein structure/dynamics, metal binding sites
Investigation of ω-/β-Oxidation PathwaysTracks ¹³C through DCA formation and degradationElucidates alternative fatty acid oxidation routes, especially under metabolic stress or mitochondrial dysfunction

The choice of the C1 carboxyl carbon for labeling in aspartic acid is strategic. This carbon is directly involved in key biochemical transformations:

  • Transamination: The first step in aspartate catabolism, where the α-amino group is transferred to α-ketoglutarate, forming oxaloacetate and glutamate. The C1 carbon remains in oxaloacetate.
  • Oxaloacetate Utilization: Oxaloacetate can enter the TCA cycle (condensing with acetyl-CoA to form citrate), be decarboxylated to phosphoenolpyruvate (PEP) in gluconeogenesis, or be transaminated back to aspartate.
  • Dicarboxylic Acid (DCA) Metabolism: As a model dicarboxylic amino acid, labeled aspartate can inform studies on the ω-oxidation pathway, where fatty acids are converted to DCAs, which are then shortened via peroxisomal β-oxidation. The ¹³C label helps quantify flux through this auxiliary pathway, particularly relevant when mitochondrial β-oxidation is impaired [6].

Historical Context and Discovery of Labeled Amino Dicarboxylic Acids

The development of isotopically labeled amino acids, including dicarboxylic types like aspartic acid, is inextricably linked to the broader history of isotopes in chemistry and biology and the evolving understanding of amino acid metabolism. The journey can be traced through several key phases:

  • Pioneering Work in Fatty Acid ω-Oxidation (Pre-Isotope Era): Long before isotopic labeling, the existence of alternative oxidative pathways for fatty acids was suggested. A landmark study came in 1932 by P.J. Verkade and colleagues. They administered triundecanoin (a triglyceride of undecanoic acid, C11:0) to human subjects, including Verkade himself. Surprisingly, they observed significant urinary excretion of undecanedioic acid (C11-DCA), a dicarboxylic acid. This was the first clear in vivo evidence of ω-oxidation, where a fatty acid is oxidized at its terminal methyl group (ω-carbon) to form a dicarboxylic acid [6]. While not involving isotopes or aspartate directly, this work established the physiological relevance of dicarboxylic acid metabolism, laying groundwork later explored with labeled compounds.
  • Elucidation of ω-Oxidation Mechanism (1960s): The biochemical mechanism of ω-oxidation began to be unraveled in the early 1960s. Key contributions came from multiple groups:
  • Wakabayashi and Shimazono (1961): Demonstrated the formation of a hydroxylated intermediate (6-hydroxy-2,4-hexadienoic acid) during the conversion of sorbic acid (C6:2) to muconic acid (C6:2-DCA) using guinea pig liver microsomes. They identified the enzyme responsible as a "mixed-function oxidase" requiring NADPH and oxygen [6].
  • Robbins (1961): Reported similar findings for medium-chain fatty acids (C8-C12) in mammalian liver and kidney homogenates, detailing the conversion to ω-hydroxy acids and then DCAs.
  • Mitz and Heinrikson (1961): Isolated an NAD⁺-dependent alcohol dehydrogenase catalyzing the oxidation of ω-hydroxy fatty acids to ω-oxo fatty acids.
  • Preiss and Bloch (1964): Provided the first proof of ω-oxidation of physiological long-chain fatty acids (palmitate, stearate) in rat liver, identifying ω-hydroxy and dicarboxylic acid derivatives.This era solidified the three-step microsomal pathway (ω-hydroxylation → ω-alcohol dehydrogenase → ω-aldehyde dehydrogenase) and hinted at the involvement of cytochrome P450 enzymes, setting the stage for using labeled substrates to probe its regulation and flux.
  • Advent of Isotopic Tracers and Early Labeling: The discovery of isotopes and the development of methods for their separation and synthesis (e.g., Urey's discovery of deuterium in 1931, the development of cyclotrons for producing radioisotopes like ¹¹C, ¹⁴C) revolutionized biochemistry. Melvin Calvin's work using ¹⁴C-labeled carbon dioxide in the 1940s and 1950s to trace the path of carbon in photosynthesis (Calvin cycle) is a prime example of the power of isotopic tracers. While early amino acid labeling often used ¹⁴C or ³H due to their high sensitivity, the disadvantages of radioactivity (safety, disposal, instability of some compounds) drove interest in stable isotopes like ¹³C and ¹⁵N.
  • Meteorites and Prebiotic Chemistry Insights: The analysis of carbonaceous chondrites, particularly the Murchison meteorite (fell in 1969), revealed the presence of numerous amino acids, both proteinogenic and non-proteinogenic, formed abiotically. Among the proteinogenic amino acids detected were aspartic acid and glutamic acid, the two primary amino dicarboxylic acids. These findings demonstrated the potential for abiotic synthesis of these compounds under prebiotic conditions, likely via Strecker synthesis or related mechanisms involving aldehydes, HCN, and ammonia [10]. The presence of these molecules in extraterrestrial material suggests their availability on early Earth, potentially playing roles in the origin of life and the development of early metabolic pathways, including those involving dicarboxylic acids.
  • Modern Synthesis of Site-Specific ¹³C-Labeled Compounds: The development of sophisticated organic synthesis techniques, often involving ¹³C-labeled building blocks (e.g., ¹³CO₂, K¹³CN, H¹³COOH, ¹³CH₃I) and protecting group strategies, enabled the routine preparation of amino acids like 2-Amino(1-¹³C)butanedioic acid with high isotopic enrichment (>99% ¹³C) and chemical/optical purity. Key steps in synthesizing L-[1-¹³C]aspartate might involve:
  • Alkylation of a protected glycine equivalent with a ¹³C-labeled electrophile (e.g., [¹³C]methyl iodide followed by functional group manipulation).
  • Enzymatic transamination using labeled oxaloacetate (derived from [4-¹³C]aspartate or from pyruvate carboxylase with H¹³CO₃⁻).
  • Chemical synthesis from simpler ¹³C-labeled precursors via asymmetric routes or resolution. The widespread commercial availability of compounds like L-[1-¹³C]Aspartic acid today is a testament to these advanced synthetic methodologies.

Table 3: Historical Milestones Relevant to Labeled Dicarboxylic Amino Acid Research

Time PeriodKey AdvancementContributors/FindingsSignificance for Labeled Aspartate
1932Discovery of ω-OxidationVerkade et al.Demonstrated DCA formation in vivo, established physiological relevance of DCA metabolism
Early 1960sMechanistic Elucidation of ω-OxidationWakabayashi, Robbins, Mitz & Heinrikson, Preiss & BlochDefined microsomal pathway (hydroxylase → ADH → ALDH), paved way for tracer studies
1969-PresentAmino Acids in MeteoritesAnalysis of Murchison & othersFound abiotic aspartic acid, highlighting prebiotic availability and synthesis pathways
1970s-1980sAdvancements in Stable Isotope MS/NMRInstrumental developmentsEnabled sensitive detection & quantification of ¹³C labels in metabolites & proteins
1980s-PresentRefinement of CYP EnzymologyCharacterization of CYP4A/F subfamiliesIdentified specific enzymes catalyzing ω-hydroxylation, targets for probing with labeled substrates
1990s-PresentCommercial Synthesis of Site-Specific ¹³C-Amino AcidsChemical & biotech companiesMade labeled aspartate widely available for diverse research applications

The characterization of the cytochrome P450 (CYP) enzymes responsible for the initial ω-hydroxylation step (primarily CYP4A and CYP4F subfamilies) in the 1980s and beyond provided specific molecular targets. Understanding the substrate specificity of these enzymes (e.g., CYP4A11 for lauric acid C12; CYP4F2 for arachidonic acid C20:4 and VLCFAs) was crucial for designing relevant labeled fatty acid probes and interpreting data from studies using labeled aspartate as a model dicarboxylic compound or to study related metabolic cross-talk [6]. The commercial availability of site-specifically ¹³C-labeled amino acids like [1-¹³C]aspartic acid from the 1990s onwards democratized access, fueling research across biochemistry, metabolism, and biomedicine. Its role in studying dicarboxylic aciduria (increased urinary DCA excretion) linked to mitochondrial disorders or inborn errors of metabolism exemplifies its diagnostic and research utility stemming from this historical trajectory.

Properties

CAS Number

137168-39-9

Product Name

2-amino(113C)butanedioic acid

IUPAC Name

2-amino(113C)butanedioic acid

Molecular Formula

C4H7NO4

Molecular Weight

134.1 g/mol

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i4+1

InChI Key

CKLJMWTZIZZHCS-AZXPZELESA-N

SMILES

C(C(C(=O)O)N)C(=O)O

Canonical SMILES

C(C(C(=O)O)N)C(=O)O

Isomeric SMILES

C(C([13C](=O)O)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.